molecular formula C12H7Cl2NO3 B8657532 4-(2,5-Dichloro-phenoxy)-nicotinic acid

4-(2,5-Dichloro-phenoxy)-nicotinic acid

Cat. No.: B8657532
M. Wt: 284.09 g/mol
InChI Key: LPLAFJGEKUYWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dichloro-phenoxy)-nicotinic acid is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7Cl2NO3

Molecular Weight

284.09 g/mol

IUPAC Name

4-(2,5-dichlorophenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7Cl2NO3/c13-7-1-2-9(14)11(5-7)18-10-3-4-15-6-8(10)12(16)17/h1-6H,(H,16,17)

InChI Key

LPLAFJGEKUYWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=C(C=NC=C2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 10 g (63.47 mmol) 4-chloronicotinic acid (commercially available; CAS RN 10177-29-4) and 11.38 g (69.81 mmol) 2,5-dichlorophenol (commercially available CAS RN 583-78-8) in 50 mL dry N,N-dimethylformamide were added 17.55 g (126.94 mmol) potassium carbonate, 1.21 g (6.35 mmol) copper(I)iodide and 1.21 g (19.04 mmol) copper nanopowder. The green suspension was stirred at 120° C. (oil bath temperature) for 3 hours and then cooled down to 80° C. At that temperature, 400 mL water were added, the suspension was stirred at 80° C. for 5 min., filtered over Dicalite® speed plus (Acros) and the filter cake washed twice with 50 mL water. The resulting filtrate was extracted three times with ethyl acetate and then the pH was adjusted to 4-5 using 140 mL 1M aqueous hydrochloric acid. The resulting green, turbid solution was treated with ethyl acetate, stirred for 5 min. and filtered. The blue solid that had formed was filtered off and the layers of the filtrate were separated. The aqueous layer was saturated with solid sodium chloride and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and evaporated. To the resulting solid 200 mL saturated aqueous potassium carbonate solution and 200 mL ethyl acetate were added. The aqueous layer was extracted twice with 200 mL ethyl acetate and the pH was adjusted to 4 using 25% aqueous hydrochloric acid. The resulting suspension was extracted three times with ethyl acetate. The combined organic layers were washed three times with water and once with brine, dried over magnesium sulfate, filtered and evaporated to give the desired compound as a light brown solid (7.29 g, 40%). MS (ESI): m/z=281.8 [M−H]−.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.38 g
Type
reactant
Reaction Step Two
Quantity
17.55 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
copper(I)iodide
Quantity
1.21 g
Type
catalyst
Reaction Step Two
Name
copper
Quantity
1.21 g
Type
catalyst
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
40%

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